1-Bromo-2-(isopropoxymethyl)pentane
Beschreibung
1-Bromo-2-(isopropoxymethyl)pentane is a brominated alkane derivative with a branched ether substituent. Its structure consists of a pentane backbone with a bromine atom at the first carbon and an isopropoxymethyl group (–CH₂–O–CH(CH₃)₂) at the second carbon. This combination of a bromoalkane and an ether functional group confers unique physicochemical properties, making it relevant in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as an intermediate in pharmaceutical or agrochemical synthesis.
Eigenschaften
Molekularformel |
C9H19BrO |
|---|---|
Molekulargewicht |
223.15 g/mol |
IUPAC-Name |
1-bromo-2-(propan-2-yloxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO/c1-4-5-9(6-10)7-11-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
KVJYPVIUDNOCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COC(C)C)CBr |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isopropoxymethyl)pentane can be synthesized through the reaction of 2-(isopropoxymethyl)pentane with bromine or hydrogen bromide. The reaction typically involves the use of a solvent such as carbon tetrachloride (CCl4) and may require the presence of a catalyst or initiator to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of 1-Bromo-2-(isopropoxymethyl)pentane may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(isopropoxymethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Alcohols: Formed through nucleophilic substitution reactions.
Alkenes: Formed through elimination reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(isopropoxymethyl)pentane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of specialized polymers and materials.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(isopropoxymethyl)pentane involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification of their activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Physicochemical Properties
Table 2: Reactivity Comparison
| Compound | SN2 Reactivity | SN1 Reactivity | Elimination Tendency |
|---|---|---|---|
| 1-Bromo-2-(isopropoxymethyl)pentane | Low | Moderate | High (steric effects) |
| 1-Bromopentane | High | Low | Low |
| 1-Bromo-2-methylpentane | Moderate | Moderate | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
